4-Hydroxyquinazoline-8-sulfonyl chloride

Description

Properties

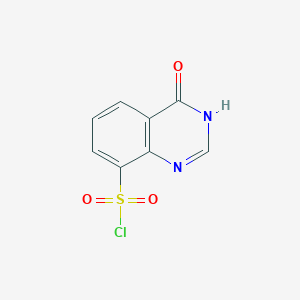

Molecular Formula |

C8H5ClN2O3S |

|---|---|

Molecular Weight |

244.66 g/mol |

IUPAC Name |

4-oxo-3H-quinazoline-8-sulfonyl chloride |

InChI |

InChI=1S/C8H5ClN2O3S/c9-15(13,14)6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) |

InChI Key |

NFALMUKOISZJHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CNC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

A. 4-Hydroxyquinazoline-8-sulfonyl Chloride vs. Anthocyanin Chlorides (e.g., Callistephin Chloride, Ideain Chloride)

- Core Structure: Anthocyanins (e.g., Callistephin chloride) are flavonoid glycosides with a flavylium ion backbone, whereas this compound is a nitrogen-containing heterocycle. The former features sugar moieties (e.g., glucoside or galactoside) at the 3-position, while the latter has a sulfonyl chloride group at the 8-position and a hydroxy group at the 4-position .

- Reactivity : Anthocyanins participate in pH-dependent color changes due to their conjugated π-system, while sulfonyl chlorides undergo nucleophilic substitution reactions (e.g., with amines to form sulfonamides).

B. Comparison with Other Sulfonyl Chlorides

- Benzene Sulfonyl Chloride : A simpler aromatic sulfonyl chloride, widely used in sulfonamide synthesis. Unlike this compound, it lacks the hydroxyquinazoline backbone, which may confer unique steric and electronic properties to the latter.

- Its synthesis involves trichloromethylation and amination steps, whereas sulfonyl chloride derivatives typically require sulfonation or chlorosulfonation reactions .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Hydroxyquinazoline-8-sulfonyl chloride in laboratory settings?

- Methodological Answer : Prioritize engineering controls (e.g., fume hoods) to minimize aerosol formation and ensure adequate ventilation. Use PPE, including NIOSH/EN 166-certified safety goggles, nitrile gloves, and full-body protective clothing. Avoid skin contact by employing proper glove-removal techniques. In case of spills, evacuate the area, suppress dust with wet methods, and collect waste in sealed containers to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound to maximize yield?

- Methodological Answer : Focus on reaction parameters such as solvent choice (e.g., anhydrous dichloromethane or ethanol), temperature control (reflux conditions), and stoichiometric ratios of reactants. Neutralize acidic byproducts using tertiary amines (e.g., triethylamine) to shift equilibrium toward product formation. Purify via recrystallization in non-polar solvents to isolate high-purity crystals .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., sulfonyl chloride peaks at ~1350–1200 cm⁻¹). For purity assessment, employ HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory biological activity data for sulfonyl chloride derivatives be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer : Perform systematic SAR comparisons using analogs with controlled substitutions (e.g., fluorine at position 6 vs. hydrazine at position 4). For example, shows that 8-Fluoro-4-hydrazinoquinoline exhibits higher anticancer activity than non-fluorinated analogs. Use multivariate regression models to isolate variables (e.g., electronic effects, steric hindrance) and validate findings across multiple cell lines .

Q. What experimental strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer : Store under inert gas (argon) in amber glass vials at –20°C to prevent hydrolysis of the sulfonyl chloride group. Conduct stability studies using accelerated aging protocols (e.g., 40°C/75% relative humidity) and monitor degradation via LC-MS. Add stabilizers like molecular sieves or antioxidants (e.g., BHT) if decomposition pathways involve radical intermediates .

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions in sulfonyl chloride derivatives?

- Methodological Answer : For reactions with amines or alcohols, adjust solvent polarity (e.g., DMF for polar intermediates) and base strength (e.g., K₂CO₃ vs. DBU). highlights that steric effects dominate in bulky nucleophiles, favoring substitution at less hindered positions. Use computational modeling (DFT) to predict transition states and optimize conditions for desired regioselectivity .

Q. What methodologies address discrepancies in reported biological activity data for quinazoline-sulfonyl chloride hybrids?

- Methodological Answer : Standardize assays by using identical cell lines (e.g., HepG2 for liver cancer studies) and normalizing data to positive controls (e.g., doxorubicin). Replicate experiments under controlled oxygen levels (normoxia vs. hypoxia) to account for microenvironmental variability. Cross-validate results with orthogonal techniques, such as apoptosis assays (Annexin V) vs. metabolic activity (MTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.